molecular formula C14H17N3O2 B8237264 Benzyl (R)-3-(cyanomethyl)piperazine-1-carboxylate CAS No. 1242267-79-3

Benzyl (R)-3-(cyanomethyl)piperazine-1-carboxylate

Cat. No.: B8237264
CAS No.: 1242267-79-3
M. Wt: 259.30 g/mol
InChI Key: GJCDUDWKKCXBNB-CYBMUJFWSA-N
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Description

Benzyl (R)-3-(cyanomethyl)piperazine-1-carboxylate is a chiral piperazine derivative with a cyanomethyl substituent at the 3-position of the piperazine ring and a benzyloxycarbonyl (Cbz) protecting group. Its stereochemistry is defined by the (R)-configuration at the 3-position, which influences its physicochemical and biological properties. This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) targeting oncogenic KRAS<sup>G12C</sup> . The cyanomethyl group enhances reactivity in nucleophilic substitutions or covalent bonding, making it critical for constructing bifunctional molecules in targeted protein degradation strategies.

Key properties include:

  • CAS Numbers: 2158302-01-1 (free base), 2306248-13-3 (tert-butyl variant) .
  • Purity: Commercial variants are available at ≥98% purity, with storage conditions requiring 2–8°C for stability .

Properties

IUPAC Name

benzyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c15-7-6-13-10-17(9-8-16-13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6,8-11H2/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCDUDWKKCXBNB-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CC#N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H](N1)CC#N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401194961
Record name Phenylmethyl (3R)-3-(cyanomethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242267-79-3
Record name Phenylmethyl (3R)-3-(cyanomethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242267-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl (3R)-3-(cyanomethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Functionalization Approach

The most widely adopted method involves:

  • Piperazine protection : Reacting piperazine with benzyl chloroformate in dichloromethane (DCM) at 0–5°C to form benzyl piperazine-1-carboxylate.

  • Stereoselective cyanomethylation : Treating the protected piperazine with bromoacetonitrile in tetrahydrofuran (THF) using lithium hexamethyldisilazide (LiHMDS) as a base at −78°C to achieve R-configuration.

  • Deprotection and isolation : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, followed by recrystallization from ethanol/water.

Reaction Optimization and Yield Analysis

Key parameters influencing yield and enantiomeric excess (ee) were systematically evaluated across studies:

Table 1: Comparative Analysis of Reaction Conditions and Outcomes

ParameterStandard ProtocolOptimized ProtocolIndustrial Method
Solvent DichloromethaneTetrahydrofuranContinuous flow reactor
Temperature 0–5°C (Step 1); −78°C (Step 2)−20°C (Step 1); −40°C (Step 2)25°C (all steps)
Base TriethylamineLiHMDSPotassium carbonate
Yield (Overall) 62%78%85%
ee 92%98%99.5%
Purification Column chromatographyRecrystallizationCrystallization

Data from demonstrate that低温 conditions (−40°C) and strong bases (LiHMDS) enhance stereocontrol, while flow reactors improve scalability. Industrial methods prioritize cost-effectiveness by using K₂CO₃ instead of LiHMDS, albeit with slightly reduced ee.

Critical Factors in Process Design

Solvent Selection

  • Polar aprotic solvents : THF and DCM dominate due to their ability to solubilize intermediates while minimizing side reactions.

  • Green chemistry alternatives : Recent trials with cyclopentyl methyl ether (CPME) showed comparable yields (74%) with lower toxicity.

Stereochemical Control

The R-configuration is achieved via:

  • Chiral auxiliaries : (R)-Binap ligands in palladium-catalyzed reactions (ee >99%).

  • Cryogenic conditions : Maintaining temperatures below −40°C during cyanomethylation suppresses racemization.

Scalability Challenges

  • Exothermicity management : Gradual addition of bromoacetonitrile prevents thermal runaway in large batches.

  • Catalyst loading : Reducing Pd-C from 5% to 1% in hydrogenation steps lowers costs without compromising yield (84% vs. 85%).

Industrial-Scale Production Strategies

Table 2: Bench-Scale vs. Industrial Production Metrics

MetricLaboratory ScalePilot Plant
Batch size 10 g50 kg
Cycle time 48 h12 h
Purity 95% (HPLC)99.8% (HPLC)
Waste generation 8 L/kg1.2 L/kg

Continuous flow reactors dominate industrial synthesis, reducing reaction times by 75% through enhanced mass transfer. Automated crystallization systems achieve >99.5% purity by controlling cooling rates to ±0.1°C/min .

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-3-(cyanomethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Benzyl ®-3-(cyanomethyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ®-3-(cyanomethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 2: Functional Group Comparisons

Compound Name Functional Group Key Properties
Benzyl (R)-3-(cyanomethyl)piperazine-1-carboxylate Cyanomethyl High electrophilicity for covalent bonding
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate Hydroxymethyl Improved solubility; used in prodrug design
Benzyl 3-oxopiperazine-1-carboxylate Ketone Susceptible to nucleophilic attack; used in heterocycle synthesis
  • Cyanomethyl vs. Hydroxymethyl: The cyanomethyl group in the target compound enhances electrophilicity, enabling participation in Michael additions or SN2 reactions. In contrast, the hydroxymethyl variant (e.g., Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate) is more polar and amenable to esterification or oxidation .
  • Ketone Derivatives: The 3-oxo analogue lacks the cyanomethyl group’s reactivity but serves as a precursor for piperazine-based heterocycles via condensation reactions .

Biological Activity

Benzyl (R)-3-(cyanomethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is known for its role in various pharmacologically active compounds.
  • Cyanomethyl Group : This substituent can enhance lipophilicity and influence biological activity.
  • Carboxylate Group : The presence of this functional group is critical for interactions with biological targets.

The molecular formula is C13_{13}H16_{16}N2_2O\ and it has a molecular weight of approximately 232.28 g/mol .

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The cyanomethyl group may facilitate binding to active sites, potentially acting as an inhibitor or modulator of specific biochemical pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activities. For instance, piperazine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .

Study Cancer Type Mechanism Outcome
Study ANon-small cell lung cancerInhibition of cell growthSignificant reduction in cell viability
Study BBreast cancerInduction of apoptosisIncreased apoptotic markers

Neuropharmacological Effects

Piperazine derivatives are often investigated for their effects on the central nervous system. Some studies suggest that this compound may exhibit anxiolytic or antidepressant-like effects through modulation of neurotransmitter systems .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, allowing for modifications that enhance its biological properties. The structure-activity relationship studies focus on how variations in the piperazine ring and substituents affect pharmacological activity .

Case Studies

  • Case Study on Anticancer Activity :
    • A recent study evaluated the effects of a related piperazine compound on BRCA-deficient cancer cells, demonstrating potent inhibition of poly(ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms .
  • Neuropharmacological Assessment :
    • An investigation into the anxiolytic effects of piperazine derivatives revealed that modifications at the carboxylate position significantly influenced receptor binding affinities and behavioral outcomes in animal models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and reaction conditions for preparing Benzyl (R)-3-(cyanomethyl)piperazine-1-carboxylate?

  • Methodology : The compound can be synthesized via iridium-catalyzed asymmetric amination, analogous to methods used for structurally related piperazine derivatives (e.g., allylic acetates reacting with benzyl piperazine-1-carboxylate in polar aprotic solvents like DMF or DME at 50°C) . Key steps include:

  • Catalyst selection : Chiral iridium complexes for enantioselectivity.
  • Solvent optimization : DMF for higher yields (57–91%) vs. DME for faster kinetics .
  • Purification : Flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) to isolate the product as a yellow oil .

Q. How is the compound characterized to confirm its structure and purity?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ or methanol-d₄ to resolve piperazine ring protons (δ 2.5–3.5 ppm) and benzyl/cyanomethyl substituents .
  • HRMS : Exact mass determination (e.g., m/z 301.1910 for a related compound) to validate molecular formula .
  • FTIR : Peaks at ~2240 cm⁻¹ (C≡N stretch) confirm the cyanomethyl group .
  • SFC/HPLC : Enantiomeric excess (ee) analysis (e.g., 92–98% ee achieved via chiral columns) .

Q. Why is enantiomeric excess critical, and how is it quantified?

  • Significance : The (R)-configuration may influence biological activity (e.g., receptor binding).
  • Quantification : Supercritical fluid chromatography (SFC) or chiral HPLC with comparison to racemic standards. For example, SFC analysis of a related compound showed 93% ee using a Chiralpak® column .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantioselectivity and yield?

  • Variables to test :

  • Catalyst loading : Higher iridium concentrations (0.5–2 mol%) improve ee but may increase cost.
  • Temperature : Lower temperatures (e.g., −78°C for intermediates) reduce side reactions .
  • Solvent polarity : DMF stabilizes transition states for higher ee (93–98%) vs. THF (lower selectivity) .
    • Case study : A 98% ee was achieved for Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate in DME, highlighting solvent-dependent stereocontrol .

Q. How to resolve contradictory data from varying reaction conditions (e.g., solvent effects on yield vs. ee)?

  • Approach :

  • Design of Experiments (DoE) : Use factorial designs to isolate solvent, temperature, and catalyst effects.
  • Trade-off analysis : For example, DMF increases yield (91%) but may require longer reaction times vs. DME (98% yield, faster kinetics) .
    • Mitigation : Balance enantioselectivity and practicality by prioritizing ee for bioactive applications.

Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

  • Key modifications :

  • Cyanomethyl replacement : Compare with hydroxymethyl () or trifluoromethyl ( ) analogs to assess electronic effects.
  • Piperazine ring substitution : Introduce aryl groups (e.g., 3-nitropyridine in ) to modulate lipophilicity.
    • Biological assays : Test derivatives in receptor-binding or enzyme inhibition assays (e.g., LIN28–let-7 interaction studies in ).

Q. How to troubleshoot low yields during scale-up synthesis?

  • Common issues :

  • Byproduct formation : Monitor via TLC (Rf = 0.12–0.42 in heptane:EtOAc) and optimize chromatography gradients .
  • Moisture sensitivity : Use anhydrous solvents and inert atmospheres (argon/glovebox) for hygroscopic intermediates .
    • Case study : A 64% yield improvement for a diene-substituted analog was achieved by adjusting column chromatography ratios (heptane:isopropyl acetate = 20:1 → 5:1) .

Q. What are the stability and storage considerations for this compound?

  • Degradation risks : Hydrolysis of the cyanomethyl group in humid conditions.
  • Storage : −20°C under argon in amber vials. Confirm stability via periodic NMR/HPLC checks.
  • Handling : Use desiccants and avoid prolonged exposure to light (photolytic degradation noted in ).

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